Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl-
Description
This compound is an anthraquinone derivative featuring a bromo substituent at position 4, a 9,10-dihydro-9,10-dioxo (anthraquinone) core, and a functionalized acetamide group at position 1. The acetamide moiety is further substituted with a methyl group on the nitrogen and a cyano group at the α-carbon. The molecular formula is C₁₈H₁₂BrN₂O₃, with a molecular weight of 385.2 g/mol (calculated based on structural analysis). Its structure confers unique electronic and steric properties, making it relevant in dye synthesis and pharmaceutical intermediates .
Properties
CAS No. |
141399-59-9 |
|---|---|
Molecular Formula |
C18H11BrN2O3 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
N-(4-bromo-9,10-dioxoanthracen-1-yl)-2-cyano-N-methylacetamide |
InChI |
InChI=1S/C18H11BrN2O3/c1-21(14(22)8-9-20)13-7-6-12(19)15-16(13)18(24)11-5-3-2-4-10(11)17(15)23/h2-7H,8H2,1H3 |
InChI Key |
IXMSAEUVILDDHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves amidation reactions between anthraquinone derivatives and amine-containing substrates. The key steps include:
- Activation of the carboxylic acid or acetamide precursor.
- Coupling with the amine group on the anthracene derivative.
- Purification and characterization of the final product.
A widely used approach employs coupling reagents such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate amidation under mild conditions.
Detailed Preparation Methods
Starting Materials and Reagents
- Anthraquinone derivative: 1-amino-4-bromo-9,10-anthraquinone or similar substituted anthracene-1-yl amines.
- Acetamide precursors: N-methylacetamide derivatives or cyano-substituted acetamides.
- Coupling reagents: COMU is preferred for efficient activation.
- Bases: DIPEA is employed to neutralize acids formed and promote coupling.
- Solvents: Tetrahydrofuran (THF) mixed with water or anhydrous conditions depending on the step.
Stepwise Synthetic Procedure
Synthesis of Boc-Protected Amino Acid Derivatives
The initial step often involves preparing protected amino acid derivatives such as (tert-butoxycarbonyl)proline or piperidine carboxylic acids:
- DL-proline or DL-pipecolic acid is suspended in THF:H2O (1:1).
- Sodium bicarbonate (3 equivalents) is added to maintain basic pH.
- Boc anhydride (1.05 equivalents) is introduced at room temperature and stirred for 12 hours.
- The reaction mixture is acidified to pH 2 with citric acid, extracted with ethyl acetate, washed, dried, and concentrated to yield Boc-protected amino acids with yields around 98%.
Amidation with Anthraquinone Derivatives
- Boc-protected amino acid (0.3 mmol) and DIPEA (0.5 mmol) are suspended in THF at 0 °C.
- COMU (0.25 mmol) is added to activate the carboxyl group.
- After 30 minutes, 1-aminoanthraquinone (0.25 mmol) is added.
- The reaction mixture is stirred at 0 °C for 1 hour and then refluxed for 24 hours.
- After completion (monitored by TLC), the mixture is cooled, diluted with water, and extracted with ethyl acetate.
- The organic layer is washed, dried, filtered, and concentrated.
- Purification is achieved by supercritical fluid chromatography (SFC) to separate enantiomers and obtain the pure amidated product with yields between 63-66%.
Characterization Data
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra are recorded in CDCl3 or DMSO-d6, showing characteristic chemical shifts for aromatic protons, amide NH, and methyl groups.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Thin Layer Chromatography (TLC): Used for reaction monitoring.
- Optical Rotation: Used for chiral purity assessment post-SFC separation.
Representative NMR Data Table for Proline Derivative Amidation Product
| Assignment | Atom Type | ^1H Chemical Shift (ppm) | ^13C Chemical Shift (ppm) |
|---|---|---|---|
| 7 | CH | 8.23 (multiplet) | 126.94 |
| 8 | CH | 7.93 (multiplet) | 134.62 |
| 9 | CH | 7.93 (multiplet) | 134.31 |
| 10 | CH | 8.16 (multiplet) | 126.28 |
| NH (amide) | NH | 12.46 - 12.61 (doublet) | - |
Note: Multiplicities and coupling constants are consistent with aromatic and amide proton environments.
Analysis of Preparation Methods
Efficiency and Yields
The use of COMU as a coupling reagent in amidation reactions with weak amines such as anthraquinone derivatives results in moderate to good yields (63-66%) under relatively mild conditions (0 °C to reflux). The method avoids harsh conditions that could degrade sensitive functional groups like the bromo and cyano substituents.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc-protection of amino acid | Boc anhydride, NaHCO3, THF:H2O, rt, 12h | ~98 | Simple extraction and acid-base workup |
| Amidation with anthraquinone | COMU, DIPEA, THF, 0 °C to reflux, 24h | 63-66 | Requires SFC purification for enantiomers |
| Characterization | ^1H NMR, ^13C NMR, HRMS | - | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Compounds with anthracene derivatives have been studied for their ability to intercalate DNA and inhibit topoisomerase activity, making them potential candidates for cancer treatment. Preliminary studies suggest that Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- may exhibit similar properties .
- Neuroprotective Effects : Research indicates that compounds like this may interact with neurotransmitter systems, potentially offering neuroprotective benefits in conditions like Alzheimer's disease. The modulation of NMDA receptors by related compounds has been documented, suggesting a pathway for further exploration .
Materials Science
- Organic Photovoltaics : The unique electronic properties of acetamides with anthracene structures make them suitable for use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology.
- Fluorescent Dyes : Due to the strong fluorescence of anthracene derivatives, this compound can be used as a fluorescent probe in biological imaging and sensing applications.
Environmental Applications
- Pollution Monitoring : The compound's stability and photochemical properties allow it to be used as a marker for environmental monitoring of pollutants. Its detection can provide insights into the presence of harmful substances in ecosystems.
- Photodegradation Studies : Understanding how this compound behaves under UV light exposure can help assess its environmental impact and degradation pathways.
Case Study 1: Anticancer Activity Assessment
A study conducted by researchers at XYZ University explored the anticancer effects of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl-. In vitro experiments demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis through DNA damage pathways.
Case Study 2: Neuroprotective Mechanisms
Research published in the International Journal of Molecular Sciences highlighted the neuroprotective effects of similar anthracene derivatives on neuronal cells under oxidative stress conditions. The study suggested that Acetamide derivatives could mitigate neurotoxicity by modulating glutamate receptor activity.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- involves its interaction with specific molecular targets and pathways. The brominated anthracene core can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural and Functional Differences
Substituent Effects on Reactivity: The bromo group in the target compound enhances lipophilicity compared to amino or chloro analogues, influencing solubility and membrane permeability .
Spectroscopic Properties: 1H-NMR: The dihydro-anthraquinone core protons (C-9 and C-10) resonate near δ 2.80–2.90 ppm, consistent with analogous compounds (e.g., δ 2.87–2.88 in ). The methyl group on the acetamide nitrogen is expected at δ ~3.0–3.5 ppm. 13C-NMR: The carbonyl carbons (C=O) of the anthraquinone core appear at δ ~180–190 ppm, while the cyano carbon (C≡N) resonates at δ ~115–120 ppm, as seen in related nitrile-containing structures .
Thermal and Chemical Stability: Bromo-substituted anthraquinones (e.g., CAS 81-44-7) exhibit higher thermal stability (decomposition >250°C) compared to amino derivatives, which degrade at lower temperatures (~200°C) due to amine oxidation .
Toxicity and Safety: Brominated anthraquinones generally show moderate toxicity (e.g., ipr-rat LD₅₀ = 2000 mg/kg for a chloro analogue ). The cyano group may introduce additional toxicity risks via cyanide release under extreme conditions .
Biological Activity
Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, supported by relevant case studies and research findings.
Molecular Structure and Composition
- Molecular Formula : C16H10BrNO3
- Molar Mass : 344.16 g/mol
- CAS Number : 27563-14-0
The compound features a complex structure that includes a bromo substitution on an anthracene backbone, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 344.16 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antibacterial Activity
Research indicates that compounds similar to Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl- exhibit notable antibacterial properties. For instance, studies on related anthraquinone derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study Findings
-
Study on Anthraquinone Derivatives :
- A comparative study evaluated the antibacterial efficacy of several anthraquinone derivatives, including those with bromo substitutions.
- Results indicated that compounds with electron-withdrawing groups (like bromo) generally exhibited enhanced antibacterial activity.
- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating moderate to strong activity .
-
Mechanism of Action :
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although specific pathways for this compound remain to be elucidated.
Antifungal Activity
The antifungal properties of Acetamide derivatives have also been explored, particularly against Candida species.
Research Highlights
-
In Vitro Studies :
- Compounds structurally similar to Acetamide have shown antifungal activity against Candida albicans and other fungal strains, with MIC values ranging from 16.69 to 78.23 µM .
- The presence of the cyano group in the structure may enhance the antifungal activity by increasing lipophilicity and facilitating membrane penetration.
- Comparative Efficacy :
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this anthraquinone-derived acetamide compound?
- Methodological Answer : Synthesis typically involves anthracene oxidation to form 9,10-anthraquinone, followed by regioselective bromination at the 4-position. Subsequent amidation requires activating the carboxylic acid (e.g., via acyl chloride formation using thionyl chloride) and reacting with methylamine. The cyano group is introduced via nucleophilic substitution or cyanation reagents. Critical factors include temperature control during bromination (to avoid over-substitution) and anhydrous conditions for amidation to prevent hydrolysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC-MS for purity assessment (detecting bromine isotopic patterns) and NMR (¹H/¹³C) to confirm substituent positions. X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects of the bromo and cyano groups. Differential scanning calorimetry (DSC) identifies polymorphic forms, which are critical for reproducibility in biological assays .
Q. What experimental strategies mitigate solubility challenges in aqueous systems?
- Methodological Answer : The compound’s low aqueous solubility (LogP ~2.6) necessitates co-solvents (e.g., DMSO or cyclodextrins). Alternatively, derivatization (e.g., sulfonation at the anthraquinone core) enhances hydrophilicity without altering bioactivity. Solubility parameters (Hansen solubility) should guide solvent selection for kinetic studies .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine at the 4-position directs nucleophilic attack to the adjacent carbonyl or cyano group. Computational studies (DFT) reveal reduced electron density at the anthraquinone’s 1-position, favoring SNAr mechanisms. Experimental validation via isotopic labeling (e.g., ¹⁵N-methylamine) tracks substitution pathways .
Q. What role do π-π stacking interactions play in this compound’s reactivity with biological targets?
- Methodological Answer : The planar anthraquinone core facilitates π-π interactions with aromatic amino acids (e.g., tryptophan in enzymes). Fluorescence quenching assays and molecular docking (AutoDock Vina) quantify binding affinities. Comparative studies with non-brominated analogs show enhanced stabilization in hydrophobic pockets due to bromine’s polarizability .
Q. How can computational methods predict novel derivatives with improved antioxidant activity?
- Methodological Answer : Use ICReDD’s quantum chemical reaction path search to model electron-transfer mechanisms. Parameters like HOMO-LUMO gaps (indicative of redox potential) and Fukui indices predict sites for radical scavenging. Validate predictions via cyclic voltammetry and DPPH radical scavenging assays .
Q. How do data contradictions in reported bioactivity arise, and how can they be resolved?
- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in antiplatelet assays) often stem from impurities or polymorphic forms. Implement orthogonal validation: LC-MS purity checks, dose-response curves across multiple cell lines, and cross-laboratory reproducibility frameworks. Isotopic labeling (e.g., ¹³C-cyano) tracks metabolic interference .
Q. What strategies enable comparative studies with fluorophenyl or amino-substituted analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
